molecular formula C7H4ClNS B14737588 Thiocyanic acid, 2-chlorophenyl ester CAS No. 2457-37-6

Thiocyanic acid, 2-chlorophenyl ester

Cat. No.: B14737588
CAS No.: 2457-37-6
M. Wt: 169.63 g/mol
InChI Key: GTRNNEIZBMNFFX-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2-chlorophenyl ester is an organic compound with the molecular formula C7H4ClNOS It is an ester of thiocyanic acid and 2-chlorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 2-chlorophenyl ester typically involves the reaction of 2-chlorophenol with thiocyanic acid or its derivatives. One common method is the reaction of 2-chlorophenol with potassium thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows:

[ \text{C}_6\text{H}_4\text{ClOH} + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{ClOCN} + \text{KOH} ]

The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The ester can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the ester can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution: Products include substituted phenyl esters.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced sulfur compounds.

Scientific Research Applications

Thiocyanic acid, 2-chlorophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-chlorophenyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can participate in various chemical reactions, including nucleophilic attack and redox reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, phenyl ester
  • Thiocyanic acid, 2-propenyl ester
  • Thiocyanic acid, methyl ester

Uniqueness

Thiocyanic acid, 2-chlorophenyl ester is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties compared to other thiocyanic acid esters.

Properties

CAS No.

2457-37-6

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

(2-chlorophenyl) thiocyanate

InChI

InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H

InChI Key

GTRNNEIZBMNFFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC#N)Cl

Origin of Product

United States

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